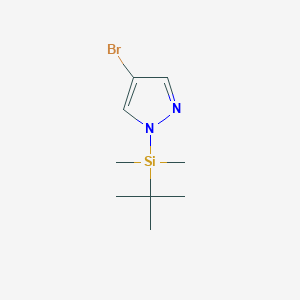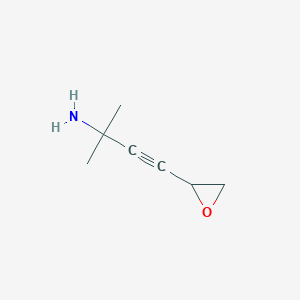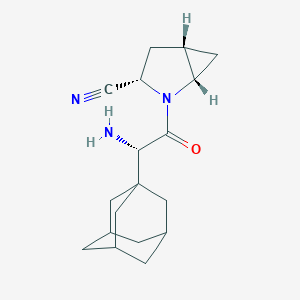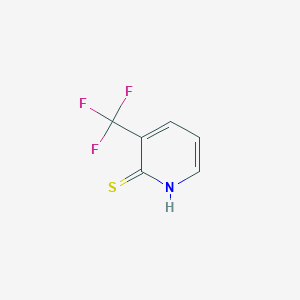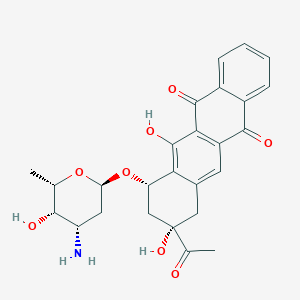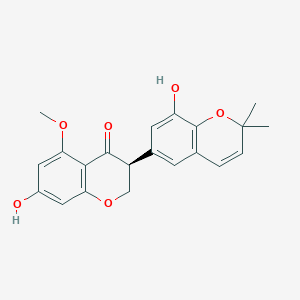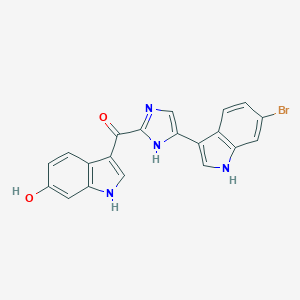
Bromotopsentin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromotopsentin is a natural product isolated from the marine sponge Topsentia sp. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. Bromotopsentin has shown promising results in various studies, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
Bromotopsentin (BSM), a bisindole alkaloid isolated from marine sponge Spongosorites sp., has shown significant potential in scientific research, particularly in the fields of antioxidant and anticancer activities. Studies have revealed that BSM possesses strong antioxidant properties, exhibiting more potent free radical scavenging activity compared to L-ascorbic acid. Its total antioxidant capacity, measured through the Trolox equivalent antioxidant capacity (TEAC), also surpasses that of L-ascorbic acid, highlighting its potential as an antioxidant agent. In addition, BSM has demonstrated notable anticancer properties, specifically inhibiting the growth of human cervical carcinoma (HeLa) cells and human lung carcinoma (A549) cells with considerable efficacy. These findings underscore the therapeutic potential of BSM in treating oxidative stress-related conditions and certain types of cancer (You Song, 2009).
Propiedades
Número CAS |
112515-44-3 |
|---|---|
Nombre del producto |
Bromotopsentin |
Fórmula molecular |
C20H13BrN4O2 |
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(6-hydroxy-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C20H13BrN4O2/c21-10-1-3-12-14(7-22-16(12)5-10)18-9-24-20(25-18)19(27)15-8-23-17-6-11(26)2-4-13(15)17/h1-9,22-23,26H,(H,24,25) |
Clave InChI |
YHGQVXFIJGWOFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
SMILES canónico |
C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Otros números CAS |
112515-44-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




